molecular formula C20H16N4O2 B5488850 1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione

1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione

Cat. No.: B5488850
M. Wt: 344.4 g/mol
InChI Key: DBSDORNOPOBLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes an imidazoquinoxaline core fused with an indenoquinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate indenoquinoxaline derivatives with imidazole derivatives under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various hydroquinoxaline compounds .

Mechanism of Action

The mechanism of action of 1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it induces epigenetic modifications that affect gene expression and cellular functions. As a PI3K inhibitor, it disrupts signaling pathways crucial for cell proliferation and survival. These interactions make it a promising compound for therapeutic applications, particularly in oncology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione stands out due to its dual inhibitory activity against HDACs and PI3Ks, making it a versatile compound for research and therapeutic applications. Its unique structure also allows for modifications that can enhance its efficacy and selectivity .

Properties

IUPAC Name

16,18-diethyl-2,12,16,18-tetrazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),2,4,6,8,11,13,15(19)-octaene-10,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-3-23-15-9-13-14(10-16(15)24(4-2)20(23)26)22-18-17(21-13)11-7-5-6-8-12(11)19(18)25/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSDORNOPOBLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C(=C2)N=C4C5=CC=CC=C5C(=O)C4=N3)N(C1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.